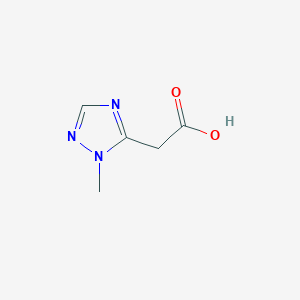

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC15994912

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3O2 |

|---|---|

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 2-(2-methyl-1,2,4-triazol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)6-3-7-8/h3H,2H2,1H3,(H,9,10) |

| Standard InChI Key | FEHVWPPTUKNGON-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC=N1)CC(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid (IUPAC name: 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid) consists of a 1,2,4-triazole ring system with a methyl group at the N1-position and an acetic acid side chain at the C5-position. The molecular formula is C₆H₈N₄O₂, with a molecular weight of 168.16 g/mol. The compound’s planar triazole ring facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₆H₈N₄O₂ |

| Molecular weight | 168.16 g/mol |

| IUPAC name | 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid |

| CAS number | Not yet assigned |

| Solubility | Soluble in water, ethanol, DMSO |

Synthetic Methodologies

Conventional Batch Synthesis

Early synthetic routes relied on N-alkylation of 1,2,4-triazole precursors with halogenated acetic acid derivatives. For example, reacting 1-methyl-1H-1,2,4-triazole with bromoacetic acid in refluxing ethanol yields the target compound, though regioselectivity challenges often necessitate chromatographic purification .

Continuous-Flow Synthesis Advancements

Recent innovations in flow chemistry have addressed scalability and safety concerns. A two-step continuous-flow process developed by Tortoioli et al. (2020) involves:

-

Condensation: Formamide and acetimidamide precursors react at 120°C under pressurized conditions to form the triazole core.

-

Functionalization: The intermediate undergoes carboxylation with chloroacetic acid in a second reactor module.

This method achieves 85% yield with a residence time of 13.3 minutes, outperforming traditional batch protocols (typical yields: 50–60%) .

Table 2: Comparative Synthesis Metrics

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Yield | 50–60% | 85% |

| Reaction time | 6–8 hours | 13.3 minutes |

| Purity | 70–80% | 95% |

| Energy consumption | High | Moderate |

Physicochemical and Spectroscopic Analysis

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at 1700–1720 cm⁻¹ confirms the carboxylic acid C=O stretch. Triazole ring vibrations appear at 1550–1600 cm⁻¹ .

-

NMR Spectroscopy:

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 201.4°C, indicating moderate thermal stability suitable for pharmaceutical formulation .

Pharmacological Applications

Antimicrobial Activity

Triazole derivatives exhibit potent activity against Staphylococcus aureus (MIC: 5.2–933.4 μM). Structural optimization, such as introducing cycloalkyl or electron-rich heterocyclic groups at the triazole C3-position, enhances potency. For instance, compound 2.17 (MIC: 10.1 μM) shows efficacy comparable to ciprofloxacin (MIC: 4.7 μM) .

Table 3: Selected Antimicrobial Data

| Compound | MIC (μM) | MBC (μM) | Target Pathogen |

|---|---|---|---|

| 2.17 | 10.1 | 20.2 | S. aureus ATCC 25923 |

| 2.26 | 12.4 | 24.8 | S. aureus ATCC 25923 |

| Ciprofloxacin | 4.7 | 9.6 | S. aureus ATCC 25923 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume